Dichlorprop diethanolamine salt

Description

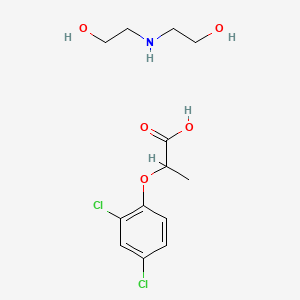

Structure

2D Structure

Properties

CAS No. |

84731-66-8 |

|---|---|

Molecular Formula |

C13H19Cl2NO5 |

Molecular Weight |

340.2 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C9H8Cl2O3.C4H11NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;6-3-1-5-2-4-7/h2-5H,1H3,(H,12,13);5-7H,1-4H2 |

InChI Key |

LFJNIWNCBIFWHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C(CO)NCCO |

Origin of Product |

United States |

Stereochemical Considerations and Isomeric Activity of Dichlorprop

The Chiral Nature of Dichlorprop (B359615) and its Racemic Mixtures

Dichlorprop, chemically known as 2-(2,4-dichlorophenoxy)propanoic acid, possesses a single chiral center at the alpha-carbon of the propanoic acid moiety. This asymmetry gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-dichlorprop and (S)-dichlorprop.

Initially, dichlorprop was commercialized as a racemic mixture, which is a 1:1 combination of both the (R)- and (S)-enantiomers. The production of a racemic mixture is often more straightforward and cost-effective than the synthesis of a single, pure enantiomer. However, this approach introduces an equimolar amount of a less active or inactive isomer into the environment.

Enantioselective Herbicidal Efficacy: Focus on Dichlorprop-P (B76475) (R-isomer)

Extensive research has unequivocally demonstrated that the herbicidal activity of dichlorprop is almost exclusively attributable to the (R)-enantiomer, commonly referred to as dichlorprop-P. researchgate.net The (S)-enantiomer is considered to be biologically inactive as a herbicide. This enantioselective efficacy is a classic example of stereospecificity in biological systems, where the three-dimensional arrangement of a molecule is critical for its interaction with a target site, in this case, likely a specific protein or enzyme within the plant.

The use of enantiomerically pure dichlorprop-P allows for a significant reduction in the total amount of chemical applied per unit area to achieve the desired level of weed control. This not only represents a more efficient use of the active ingredient but also minimizes the environmental load of the herbicidally inactive (S)-isomer.

Impact of Stereoisomerism on Plant Absorption, Translocation, and Metabolic Fate

The differential effects of dichlorprop enantiomers extend beyond their direct herbicidal action to encompass their absorption, movement (translocation), and breakdown (metabolism) within the plant. While specific translocation data for dichlorprop enantiomers in plants is not extensively detailed in publicly available literature, the principles of stereoselectivity in biological processes suggest that differences are likely.

Studies on the model plant Arabidopsis thaliana have revealed that the enantiomers of dichlorprop exert distinct effects on plant metabolism. The herbicidally active (R)-dichlorprop has been shown to significantly impact nitrogen metabolism by inhibiting the transport of nitrate (NO₃⁻) and causing an accumulation of ammonium (B1175870) (NH₄⁺). researchgate.net Furthermore, treatment with (R)-dichlorprop leads to more significant oxidative stress, as evidenced by the higher production of reactive oxygen species (ROS), compared to the (S)-enantiomer. researchgate.netnih.gov This elevated oxidative stress can disrupt cell membranes and interfere with various physiological processes. nih.gov

Metabolomic analyses of Arabidopsis thaliana have shown that (R)-dichlorprop has a more pronounced effect on key metabolic pathways, including lactose, starch, and sucrose metabolism, as well as the TCA cycle and fatty acid biosynthesis. researchgate.net

While detailed quantitative data on the differential uptake and translocation of dichlorprop enantiomers in plants is limited, research on the bacterium Sphingomonas herbicidovorans provides a clear example of enantioselective uptake. This bacterium exhibits separate, inducible transport systems for the (R)- and (S)-enantiomers, with different maximum uptake velocities (Vmax).

Table 1: Kinetic Parameters of Dichlorprop Enantiomer Uptake by Sphingomonas herbicidovorans

| Enantiomer | Apparent Affinity Constant (Kt) (μM) | Maximum Velocity (Vmax) (nmol min⁻¹ mg of protein⁻¹) |

|---|---|---|

| (R)-dichlorprop | 108 ± 21 | 19 ± 2 |

| (S)-dichlorprop | 93 ± 19 | 10 ± 1 |

Data sourced from a study on Sphingomonas herbicidovorans MH and illustrates the principle of enantioselective uptake. nih.govnih.gov

Enantiomeric Stability and Transformations of Dichlorprop Diethanolamine (B148213) Salt in Environmental and Biological Systems

The stability of the individual enantiomers of dichlorprop and the potential for their interconversion (racemization or chiral inversion) are critical factors in understanding their environmental fate and biological activity. There is a notable lack of specific research on the enantiomeric stability of the diethanolamine salt of dichlorprop. However, studies on dichlorprop (the acid form) in soil provide valuable insights.

Research has shown that dichlorprop can undergo chiral inversion in soil, where the less active (S)-enantiomer is converted to the herbicidally active (R)-enantiomer, and vice versa. nih.gov This transformation is microbially mediated and its direction can be soil-dependent. For instance, in some calcareous soils, the application of pure (R)-dichlorprop led to its partial conversion to the (S)-form. nih.gov The persistence of each enantiomer can also differ, with studies showing that the (S)-enantiomer may persist longer in some soil types, while the (R)-form is degraded more slowly in others. nih.gov

The microbial degradation of dichlorprop is also enantioselective. For example, Sphingomonas herbicidovorans preferentially degrades the (S)-enantiomer of dichlorprop. nih.gov The degradation of dichlorprop in soil is facilitated by specific genes, such as rdpA and sdpA, which encode for enzymes that act on the (R)- and (S)-enantiomers, respectively. nih.gov

The formation of a diethanolamine salt is intended to improve the solubility and handling properties of dichlorprop. While the salt will dissociate in aqueous environments, it is unclear from available research whether the diethanolamine cation has any significant influence on the enantiomeric stability or transformation of the dichlorprop anion in either environmental or biological systems.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Dichlorprop | C₉H₈Cl₂O₃ |

| (R)-dichlorprop (Dichlorprop-P) | C₉H₈Cl₂O₃ |

| (S)-dichlorprop | C₉H₈Cl₂O₃ |

| Dichlorprop diethanolamine salt | C₁₃H₁₉Cl₂NO₅ |

| Diethanolamine | C₄H₁₁NO₂ |

Elucidation of Herbicidal Action Mechanisms in Susceptible Plants

Dichlorprop (B359615) Diethanolamine (B148213) Salt as an Auxin Mimic: Cellular and Molecular Interactions

Dichlorprop-p (B76475) acts by mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA). nih.gov However, unlike natural auxins which are carefully regulated by the plant, synthetic auxins like dichlorprop-p are more stable and persist longer, leading to a sustained and overwhelming hormonal response. nih.gov This overload of auxin signaling is the foundation of its herbicidal action.

At the molecular level, the primary mechanism of action involves the plant's auxin perception and signaling pathway. nih.gov Key research findings indicate the following interactions:

Receptor Binding: Dichlorprop-p, like other auxin herbicides, is recognized by and binds to a family of nuclear-localized F-box proteins that function as auxin receptors, most notably the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins. nih.govnih.gov Studies comparing various auxin herbicides have shown that dichlorprop exhibits significant binding to these receptors. nih.gov

Signal Transduction Cascade: The binding of the auxin mimic to the TIR1/AFB receptor triggers a cascade of events. It stabilizes the interaction between the receptor and a group of transcriptional repressor proteins known as Aux/IAA proteins. nih.gov This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome. nih.gov

Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, activating their transcription. k-state.edu This leads to the aberrant expression of numerous genes involved in plant growth and development, ultimately causing the physiological disruptions that kill the plant. epa.govgoogle.com

Physiological and Morphological Manifestations of Auxinic Activity

The molecular disruptions caused by dichlorprop diethanolamine salt lead to a series of catastrophic physiological and morphological changes in susceptible broadleaf plants. The abnormal increase in auxin-mediated processes results in uncontrolled and disorganized growth, ultimately leading to plant death. wikipedia.orgepa.govepa.gov

One of the primary effects of the excessive auxin signaling induced by dichlorprop-p is an increase in cell wall plasticity. epa.govepa.gov Auxins normally regulate cell elongation by promoting the loosening of the cell wall structure. However, the sustained, high-level signal from dichlorprop-p leads to an uncontrolled and abnormal increase in this process. google.com This deregulation is thought to involve the activation of proton pumps that acidify the cell wall space, activating enzymes that break down cell wall components and leading to a loss of structural integrity. This uncontrolled plasticity contributes to the rapid, unsustainable growth and twisting (epinasty) observed in affected plants.

As a direct consequence of the auxin signaling cascade disruption, dichlorprop-p causes a significant alteration in protein biosynthesis and gene expression. epa.govepa.gov The removal of the Aux/IAA repressors allows for the widespread transcription of genes that are normally tightly controlled. nih.gov This results in the abnormal synthesis of proteins involved in cell division and growth. epa.govgoogle.com This uncontrolled protein production fuels the rapid, disorganized development that overwhelms the plant's resources and structural capacity.

Dichlorprop-p is known to stimulate the production of ethylene (B1197577), another critical plant hormone. epa.govepa.gov The interaction between auxin and ethylene signaling is complex, but it is understood that high levels of auxin can trigger a significant increase in ethylene biosynthesis. This excess ethylene contributes to many of the classic symptoms of auxin herbicide injury, including leaf epinasty (downward curling), senescence (aging), and stem swelling. The combination of uncontrolled auxin and ethylene activity creates a severely disruptive hormonal environment for the plant.

The herbicidal action of dichlorprop-p is most pronounced in tissues undergoing active growth and cell division, such as the apical and root meristems. epa.govorst.eduepa.gov The synthetic auxin overload stimulates these tissues to divide and grow at an unsustainable rate. google.comepa.gov This leads to the formation of disorganized tissues, galls, and a general cessation of normal, directed growth. The plant's ability to produce new leaves, extend its roots, and develop properly is completely disrupted.

The uncontrolled and abnormal cell division and enlargement, particularly in the stems and petioles, ultimately crush and destroy the plant's vascular tissues—the phloem and xylem. epa.govepa.gov This damage is a critical component of the herbicide's lethal effect. The destruction of the phloem halts the transport of sugars from the leaves to other parts of the plant, starving the roots. The damage to the xylem disrupts the transport of water and nutrients from the roots to the rest of the plant. This combination of starvation and dehydration leads to wilting, necrosis, and eventual death of the plant. epa.gov

Research Findings on the Herbicidal Effects of Dichlorprop

The following table summarizes the key physiological and morphological effects induced by Dichlorprop-p in susceptible plants, as documented in scientific literature and regulatory assessments.

| Effect Category | Specific Manifestation | Underlying Mechanism | References |

| Cellular Growth | Uncontrolled and excessive cell division and elongation. | Mimics natural auxin (IAA), leading to the degradation of repressor proteins and activation of growth-related genes. | epa.govnih.govepa.govgoogle.com |

| Cell Wall Integrity | Increased cell wall plasticity. | Overstimulation of auxin pathways that regulate cell wall loosening enzymes. | epa.govepa.govgoogle.com |

| Molecular Processes | Aberrant protein biosynthesis and gene expression. | Removal of Aux/IAA repressors allows for uncontrolled transcription by Auxin Response Factors (ARFs). | epa.govnih.govepa.govgoogle.com |

| Hormonal Interaction | Induction of ethylene production. | High auxin concentrations trigger the ethylene biosynthesis pathway. | epa.govepa.gov |

| Tissue-Level Damage | Disruption of meristematic activity. | Overstimulation of actively growing tissues, leading to disorganized growth. | epa.govorst.eduepa.gov |

| Vascular System | Crushing and blockage of phloem and xylem. | Abnormal cell proliferation and enlargement physically damage vascular bundles. | epa.govepa.gov |

Factors Influencing Herbicidal Efficacy: Plant Species Sensitivity and Developmental Stage

The effectiveness of this compound is not uniform across all vegetation; it is significantly influenced by the specific species of the target plant and its developmental stage at the time of application. pan.plbcpc.org As a selective herbicide, it is inherently more effective against certain types of plants, primarily broadleaf weeds, while having little to no effect on grasses. orst.eduillinois.edu

Plant Species Sensitivity

Different broadleaf weed species exhibit varying levels of susceptibility to dichlorprop. This selectivity is a complex trait determined by factors such as the plant's morphology, physiology, and metabolism. For example, herbicides in the phenoxy acid family, which includes dichlorprop, are known to be effective against weeds with taproots like dandelions but may be less effective against others such as white clover or chickweed without being combined with other herbicides. illinois.edu Research has demonstrated that dichlorprop, often in combination with other active ingredients, can effectively control a range of challenging broadleaf weeds. For instance, a mixture of bentazon and dichlorprop has shown high efficacy against species like false jagged-chickweed (Lepyrodiclis holosteoides), field bindweed (Convolvulus arvensis), and wild buckwheat (Polygonum convolvulus). researchgate.netspringerprofessional.de

The table below presents findings from a field study evaluating the efficacy of a bentazon and dichlorprop mixture on the density and dry weight of various noxious broadleaf weeds in wheat, applied at the wheat tillering stage (Zadoks 22). researchgate.netspringerprofessional.de

| Weed Species | Common Name | Weed Density Reduction (%) | Dry Weight Reduction (%) |

| Lepyrodiclis holosteoides | False Jagged-Chickweed | 67 - 95 | 59 - 95 |

| Fumaria vaillantii | Earthsmoke | 67 - 95 | 59 - 95 |

| Veronica persica | Birdeye Speedwell | 67 - 95 | 59 - 95 |

| Convolvulus arvensis | Field Bindweed | 67 - 95 | 59 - 95 |

| Bifora testiculata | European Bishop | 67 - 95 | 59 - 95 |

| Polygonum convolvulus | Wild Buckwheat | 67 - 95 | 59 - 95 |

| Data derived from a study on a herbicide mixture of bentazon + dichlorprop. researchgate.netspringerprofessional.de |

Developmental Stage

The growth stage of a weed at the time of herbicide application is a critical determinant of control efficacy. pan.plbibliotekanauki.pl Younger, actively growing plants are generally more susceptible to systemic herbicides like dichlorprop. bibliotekanauki.plwur.nl This increased sensitivity is due to several factors, including thinner cuticles that allow for better herbicide absorption and more rapid translocation of the active substance to the sites of action in the rapidly dividing meristematic tissues. pan.plwur.nl

Advanced Formulation Science and Performance Attributes of Dichlorprop Diethanolamine Salt

Comparative Analysis of Dichlorprop (B359615) Diethanolamine (B148213) Salt with Other Salt and Ester Formulations

The choice between a salt or an ester formulation for a phenoxy herbicide involves a trade-off between various performance characteristics. 24d.info Amine salts, such as diethanolamine, and ester formulations exhibit distinct differences in their environmental interactions and their effectiveness in controlling target weeds. 24d.info

Dissolution Characteristics and Aqueous Solution Behavior

A primary advantage of the diethanolamine salt of dichlorprop is its high water solubility. ontosight.ai Salt formulations, in general, are designed to be water-soluble, forming a true solution when mixed with water. 24d.info The diethanolamine salt of dichlorprop has a reported water solubility of 740 grams of acid equivalent per liter at 20°C. nih.gov This high solubility is a significant feature, as it allows for easy mixing in spray tanks and ensures a uniform application. ontosight.ai

In contrast, ester formulations of phenoxy herbicides are characterized by their low water solubility and are typically formulated as emulsifiable concentrates that form an emulsion when mixed with water. The parent dichlorprop acid is only slightly soluble in water. epa.gov The use of diethanolamine to form the salt significantly enhances its ability to dissolve in water, a key reason for its use as a formulating agent. 24d.infoontosight.ai Amine salts, including diethanolamine, have largely replaced mineral salts like potassium and sodium because they are more readily dissolved. 24d.info

| Compound/Formulation | Water Solubility | Formulation Type |

| Dichlorprop Diethanolamine Salt | High (740 g acid equivalent/L at 20°C) nih.gov | Soluble Liquid (SL) ontosight.ai |

| Dichlorprop Acid | Slightly soluble epa.gov | Crystalline Solid epa.gov |

| Dichlorprop Esters | Low | Emulsifiable Concentrate (EC) |

| 2,4-D Amine Salts | High (greater than 50% by weight) 24d.info | Soluble Liquid (SL) 24d.info |

Foliar Uptake Mechanisms and Cuticular Penetration Dynamics

The process of a herbicide entering a plant is critical for its effectiveness. Ester formulations are generally absorbed more quickly by plant leaves than amine salt formulations. 24d.info This is because esters are more lipophilic ("fat-loving"), which allows them to penetrate the waxy cuticle of a plant leaf more easily. 24d.inforesearchgate.net This rapid uptake can be advantageous, especially under cool or dry conditions when plants are not actively growing. 24d.info

Amine salt formulations, like this compound, being more water-soluble, penetrate the cuticle more slowly. 24d.info Once inside the plant, both salt and ester forms are converted back to the parent acid, which is the herbicidally active molecule. 24d.info This acid is then translocated within the plant to its sites of action, primarily the areas of active growth. 24d.info4farmers.com.au While the uptake of amine salts is slower, they are still readily translocated throughout the plant. 4farmers.com.au

Volatility Characteristics and their Influence on Off-Target Movement

Volatility, the tendency of a substance to vaporize, is a major concern with herbicides as it can lead to off-target movement and damage to susceptible non-target plants. 24d.infoepa.gov This is a key area where amine salt and ester formulations differ significantly.

Ester formulations of phenoxy herbicides are known to be more volatile than amine salts. researchgate.netpnwhandbooks.org This is particularly true for short-chain esters. 24d.info In contrast, amine formulations of herbicides like 2,4-D are considered essentially non-volatile, which greatly reduces the risk of vapor drift after application. 24d.info While the primary metabolite, dichlorprop-P (B76475), is expected to have low volatility, some ester forms can have some volatility from foliage. apvma.gov.au The lower volatility of amine salts like dichlorprop diethanolamine makes them a more stable option where off-target damage is a concern. 24d.info

| Formulation Type | Relative Volatility | Potential for Off-Target Movement (Vapor Drift) |

| Amine Salts (e.g., Diethanolamine) | Low / Non-volatile 24d.info | Low 24d.info |

| Ester Formulations | Higher researchgate.netpnwhandbooks.org | High 24d.info |

Rainfastness and Retention on Plant Surfaces

Rainfastness refers to the ability of a herbicide to withstand rainfall after application without losing its efficacy. cabidigitallibrary.org Due to their faster penetration of the plant cuticle, ester formulations are generally more rain-resistant than amine salt formulations. 24d.info

Studies on the related phenoxy herbicide 2,4-D show that the rainfast interval for an amine formulation is typically 4 to 8 hours, whereas for an ester formulation, it can be as short as 1 hour. 24d.infowcta-online.com The higher water solubility of amine salts makes them more susceptible to being washed off the leaf surface by rain if it occurs shortly after application. cabidigitallibrary.org However, modern adjuvant technology can improve the rainfastness of all formulations. cabidigitallibrary.org Research on specific phenoxy herbicides has shown that for some amine formulations, the required rain-free period can be shortened without compromising effectiveness. cabidigitallibrary.org

| Formulation Type | Typical Rainfast Period | Susceptibility to Wash-off |

| Amine Salts (e.g., Diethanolamine) | 4 - 8 hours 24d.infowcta-online.com | Higher cabidigitallibrary.org |

| Ester Formulations | 1 hour 24d.info | Lower 24d.info |

Stability Profiles of this compound Formulations Under Varied Environmental Conditions

The stability of a herbicide formulation is crucial for its shelf life and performance under field conditions. This compound is recognized for its stability under a range of environmental conditions, which contributes to its reliable performance in various agricultural settings. ontosight.ai The parent dichlorprop acid is stable up to its melting point of 116-118°C. epa.gov Formulated as an amine salt, it is generally stable. pnwhandbooks.org In contrast, ester formulations undergo hydrolysis, breaking down into the parent acid and alcohol, a process that is faster under alkaline conditions. apvma.gov.au For instance, dichlorprop-P 2-ethylhexyl ester shows significant hydrolysis at pH 9 over 30 days. apvma.gov.au The degradation of dichlorprop in soil is primarily through biological processes, with a half-life estimated to be between 8 and 12 days. who.int

Synergistic and Antagonistic Interactions in Multi-Compound Herbicide Mixtures Incorporating this compound

Herbicides are often applied in tank mixtures to broaden the spectrum of controlled weeds. awsjournal.orgcabidigitallibrary.org These mixtures can result in synergistic (enhanced effect), antagonistic (reduced effect), or additive (combined effect equals the sum of individual effects) interactions. awsjournal.orgcabidigitallibrary.org

Phenoxy herbicides like dichlorprop are frequently mixed with other herbicides. For instance, research has shown synergistic interactions when auxinic herbicides, the class to which dichlorprop belongs, are mixed. A study on controlling multiple herbicide-resistant kochia found synergistic effects when dicamba (B1670444) was mixed with dichlorprop-p and 2,4-D. researchgate.net These three-way mixtures significantly improved control compared to individual applications. researchgate.netresearchgate.net

However, antagonism can also occur. Tank-mixing phenoxy herbicides with certain grass herbicides (Group 1 or A herbicides) can sometimes reduce the efficacy of the grass herbicide. 4farmers.com.au4farmers.com.au The compatibility of this compound can also be affected by water quality, with hard or alkaline water potentially reducing its effectiveness. 4farmers.com.au It is also known to be compatible with a range of other herbicides such as atrazine, bromoxynil, clopyralid, and dicamba. 4farmers.com.au

| Herbicide Class/Compound | Interaction with Dichlorprop | Effect |

| Other Auxinic Herbicides (e.g., Dicamba, 2,4-D) | Synergistic researchgate.net | Increased weed control researchgate.net |

| Group 1 (A) Herbicides (some) | Antagonistic 4farmers.com.au4farmers.com.au | Reduced efficacy of the Group 1 herbicide 4farmers.com.au4farmers.com.au |

| Atrazine, Bromoxynil, Clopyralid | Compatible 4farmers.com.au | Additive or Synergistic |

| Diuron | Compatible (can improve Diuron efficacy) 4farmers.com.au4farmers.com.au | Synergistic |

Development and Evaluation of Formulation Adjuvants and Performance Enhancers

The efficacy of a herbicidal formulation is not solely dependent on the active ingredient itself, but also on the sophisticated science of its formulation. For water-soluble herbicides like this compound, the development and evaluation of adjuvants and performance enhancers are critical for optimizing its biological activity. ontosight.ai These additives are designed to overcome various barriers that can limit a herbicide's performance from the spray tank to the target weed.

The primary role of diethanolamine in the salt formation of dichlorprop is to enhance its water solubility, making it suitable for aqueous spray applications. ontosight.ai However, once the spray droplet is delivered to the leaf surface, a host of other challenges emerge, including droplet retention, spreading, and penetration of the active substance through the plant's waxy cuticle. This is where formulation adjuvants and performance enhancers become indispensable.

Research into the enhancement of phenoxy herbicides, a class to which dichlorprop belongs, has a long history. While specific public domain research focusing exclusively on this compound is limited, extensive studies on the closely related 2,4-D amine salts provide valuable insights into the types of adjuvants and performance enhancers that are likely to be effective. researchgate.net These adjuvants can be broadly categorized into activator adjuvants, which directly enhance the herbicide's activity, and utility adjuvants, which improve the application process.

Surfactants: The Cornerstone of Enhanced Performance

Surfactants (surface-active agents) are a key class of activator adjuvants. They function by reducing the surface tension of the spray droplet, which leads to several performance-enhancing effects:

Improved Droplet Spreading: By lowering surface tension, surfactants allow the spray droplet to cover a larger area of the leaf surface, increasing the potential for uptake.

Enhanced Wetting: The waxy surfaces of many weeds are hydrophobic, causing water-based spray droplets to bead up and roll off. Surfactants improve the wetting of these surfaces, ensuring better contact between the herbicide and the plant.

Increased Penetration: Certain surfactants can disrupt the waxy cuticle of the leaf, facilitating the penetration of the water-soluble this compound into the plant tissue.

The selection of a suitable surfactant is a complex process, as different surfactant types (non-ionic, cationic, anionic, and amphoteric) can have varying effects on herbicide performance. For amine salt formulations like this compound, non-ionic surfactants are commonly recommended.

The Role of Oil Concentrates and Ammonium (B1175870) Salts

Beyond surfactants, other adjuvants are also crucial in optimizing the performance of this compound formulations.

Oil Concentrates: These can be petroleum-based (crop oil concentrates) or vegetable-based (methylated seed oils). They can improve the penetration of the herbicide through the leaf cuticle and may also help to reduce the rate of droplet evaporation, allowing more time for uptake.

Ammonium Salts: The addition of ammonium sulfate (B86663) (AMS) to the spray tank is a common practice, particularly in areas with hard water. Hard water contains cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) which can antagonize the activity of weak acid herbicides like dichlorprop. The sulfate ions from AMS preferentially bind with these cations, preventing them from deactivating the herbicide. Furthermore, ammonium ions themselves may enhance the absorption and translocation of some herbicides. However, research on other amine salt herbicides has shown that high concentrations of ammonium sulfate can sometimes have an inhibitory effect. cabidigitallibrary.org

The following table, based on research on analogous 2,4-D amine formulations, illustrates the potential impact of different adjuvant types on weed control efficacy.

| Adjuvant Type | Concentration in Spray Solution | Target Weed | Change in Weed Control (%) |

| Non-ionic Surfactant | 0.25% v/v | Common Lambsquarters | +15% |

| Crop Oil Concentrate | 1% v/v | Velvetleaf | +22% |

| Ammonium Sulfate | 2.5 lbs/acre | Kochia (in hard water) | +30% |

This table is illustrative and based on data from studies on 2,4-D amine salts. Specific performance with this compound may vary.

Advanced Formulation Strategies

Modern formulation science is moving towards the development of "built-in" adjuvant systems within the herbicide concentrate itself. This approach simplifies the tank-mixing process for the end-user and ensures that the optimal adjuvant package is always used with the active ingredient. Patents related to phenoxy acid herbicides describe the use of various amine surfactants to create highly concentrated, stable, and effective formulations. google.comgoogle.com These advanced formulations often contain a carefully balanced blend of different adjuvant types to address multiple performance-limiting factors simultaneously.

The evaluation of these adjuvants and performance enhancers is a rigorous process, involving laboratory, greenhouse, and field trials. eppo.int Key performance indicators that are assessed include:

Physical and chemical stability of the formulation.

Spray droplet size and drift potential.

Droplet retention and spreading on target weed species.

Uptake and translocation of the active ingredient within the plant.

Environmental Behavior and Fate of Dichlorprop and Its Diethanolamine Salt

Terrestrial Environmental Dynamics

The fate of dichlorprop (B359615) in the terrestrial environment is primarily dictated by its interaction with soil components and its susceptibility to microbial breakdown. These processes collectively determine its persistence, mobility, and potential for off-site transport.

Adsorption and Desorption Processes in Diverse Soil Types

The mobility and bioavailability of dichlorprop in soil are significantly influenced by adsorption and desorption phenomena. As an acidic herbicide, its sorption is highly dependent on soil properties such as organic matter content, clay content, and pH. In most agricultural soils with a pH above its pKa, dichlorprop exists predominantly in its anionic form, which is relatively mobile.

Studies have shown that dichlorprop generally exhibits low to moderate adsorption to soil particles. The process is often described by the Freundlich isotherm equation. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides. For dichlorprop-p (B76475), Koc values indicate high to very high mobility in laboratory soil studies apvma.gov.au. For instance, the adsorption of phenoxyalkanoic acid herbicides, including dichlorprop-p, was found to decrease in the order of 2,4-D > MCPA > dichlorprop-P > mecoprop-P, with adsorption primarily occurring on organic matter researchgate.net.

However, the mobility can be variable. Lysimeter experiments have demonstrated that dichlorprop can be highly mobile in certain soil types, particularly those with macropores like cracks, which can facilitate rapid downward movement nih.gov. In one study, up to 50% of applied dichlorprop leached through silt clay loam columns after receiving the equivalent of 10 mm of precipitation, highlighting the potential for leaching under specific conditions nih.gov. Conversely, residues are often confined to the upper soil layers (e.g., the top 15 cm), though leaching to deeper layers (up to 120 cm) has been observed in sandy soils with high porosity under significant irrigation apvma.gov.au.

The presence of organic matter is a critical factor. While increased organic matter can enhance the sorption of many pesticides, thereby reducing their availability for leaching and degradation, it can also stimulate microbial activity, which may accelerate degradation mst.dk. For dichlorprop, which has a relatively low binding affinity to soil organic matter, its mobility remains a key characteristic mst.dkherts.ac.uk.

Table 1: Mobility and Adsorption Characteristics of Dichlorprop-P

| Parameter | Finding | Reference |

|---|---|---|

| Mobility Classification | Considered to have high to very high mobility in laboratory soils. | apvma.gov.au |

| Leaching Potential | Has a slightly higher potential for leaching into groundwater compared to 2,4-D and MCPA. | researchgate.net |

| Lysimeter Study (Silt Clay Loam) | Up to 50% of applied dichlorprop leached through columns after simulated precipitation. | nih.gov |

| Field Observation | Residues mostly confined to the surface 15 cm, but can leach deeper in porous soils. | apvma.gov.au |

Microbial Biodegradation Pathways and Kinetics in Soil

The primary route of dichlorprop dissipation from the soil environment is microbial biodegradation researchgate.nettandfonline.com. The process is enantioselective, meaning that soil microorganisms preferentially degrade one of the two stereoisomers (R- and S-dichlorprop) over the other.

Typically, the S-enantiomer of dichlorprop is degraded more rapidly than the herbicidally active R-enantiomer tandfonline.comrsc.orgresearchgate.netnih.gov. However, this selectivity can be influenced by soil type and other environmental factors asm.org. The degradation of both enantiomers generally follows first-order kinetics tandfonline.comnih.gov. In sterilized soils, minimal degradation is observed, confirming that the process is predominantly microbially mediated tandfonline.comnih.gov.

The half-life (DT50) of dichlorprop in soil is relatively short, often around 10 days, but varies for each enantiomer tandfonline.com. For example, one laboratory study reported half-lives of 8.22 days for S-dichlorprop and 12.93 days for R-dichlorprop in one soil type, and 8.06 days (S) and 12.38 days (R) in another tandfonline.comnih.gov. Another field study found a half-life of about 4 days for the S-(-)-enantiomer and 8 days for the R-(+)-enantiomer rsc.org.

Table 2: Enantioselective Degradation Half-Lives (DT50) of Dichlorprop in Soil

| Enantiomer | Half-Life (Days) - Soil A | Half-Life (Days) - Soil D | Half-Life (Days) - Field Study | Reference |

|---|---|---|---|---|

| S-Dichlorprop | 8.22 | 8.06 | ~4 | tandfonline.comrsc.orgnih.gov |

| R-Dichlorprop | 12.93 | 12.38 | ~8 | tandfonline.comrsc.orgnih.gov |

A diverse range of soil bacteria is capable of degrading dichlorprop. Several key genera have been isolated and identified as effective degraders. These include Sphingobium, Sphingopyxis, Delftia, Rhodoferax, Alcaligenes, and Ralstonia nih.govresearchgate.netasm.org.

Sphingomonas herbicidovorans (now reclassified in the Sphingobium genus) and Delftia acidovorans are among the most well-studied dichlorprop-degrading bacteria nih.govnih.govnih.gov. Studies have shown that Sphingobium and Sphingopyxis species are directly responsible for the degradation of racemic dichlorprop nih.gov. The family Sphingomonadaceae has been particularly linked to the preferential degradation of the S-enantiomer tandfonline.comnih.gov.

More recent research using techniques like DNA stable isotope probing has revealed that synergistic consortia of different bacterial genera often enhance the degradation process. For example, genera such as Dyella, Sphingomonas, Pseudomonas, and Achromobacter can cooperate with the primary degraders (Sphingobium and Sphingopyxis) by breaking down the intermediate metabolites, leading to a more complete mineralization of the herbicide nih.gov.

The microbial degradation of dichlorprop is initiated by the enzymatic cleavage of the ether bond, which separates the dichlorophenoxy moiety from the propionate (B1217596) side chain. This crucial first step is catalyzed by specific α-ketoglutarate-dependent dioxygenases nih.govasm.org.

Two distinct, enantioselective dioxygenase enzymes have been identified:

RdpA specifically targets the (R)-enantiomer of dichlorprop.

SdpA specifically targets the (S)-enantiomer of dichlorprop.

These enzymes are encoded by the rdpA and sdpA genes, respectively asm.orgnih.govnih.govasm.org. These genes were first characterized in Delftia acidovorans MC1 and Sphingobium herbicidovorans MH asm.orgnih.govnih.gov. Studies have shown that the presence of dichlorprop in soil can induce the expression of both rdpA and sdpA genes, leading to the proliferation of degrading bacteria nih.govscilifelab.sescilifelab.se. For instance, in one study, rdpA gene copies were undetectable in unamended soil but increased to over 10⁶ copies per gram of soil after treatment with dichlorprop scilifelab.se. Similarly, sdpA and another related gene, tfdA (typically associated with 2,4-D degradation but can have activity on dichlorprop), also increased significantly scilifelab.se. The TfdA enzyme, when involved, generally shows a preference for the S-enantiomer researchgate.net.

The enzymes RdpA and SdpA belong to a specific group of dioxygenases that require ferrous iron (Fe(II)) and α-ketoglutarate as cofactors to function nih.govnih.govasm.org.

The initial degradation step for both dichlorprop enantiomers, catalyzed by RdpA and SdpA, results in the formation of a common, non-chiral metabolite: 2,4-dichlorophenol (B122985) (2,4-DCP) nih.govasm.orgpnas.org. This compound is a major degradation product found in soil following the application of dichlorprop and other related phenoxy herbicides like 2,4-D who.intjuniperpublishers.com.

The microbial consortium responsible for degrading dichlorprop often includes members that can further metabolize 2,4-DCP. Genera such as Dyella, Sphingomonas, Pseudomonas, and Achromobacter have been identified as key players in the degradation of 2,4-DCP, breaking it down further into less harmful substances through hydroxylation and subsequent ring cleavage pathways nih.gov.

The rate of dichlorprop biodegradation in soil is highly sensitive to several environmental factors, which can significantly alter its persistence.

Organic Matter Content: Soil organic matter (SOM) has a dual effect on dichlorprop degradation. On one hand, it can adsorb the herbicide, potentially reducing its bioavailability to microorganisms mst.dk. On the other hand, SOM serves as a nutrient and energy source for microbial populations, and higher SOM content generally correlates with higher microbial biomass and activity, which can enhance degradation rates mst.dk. Studies have shown that dichlorprop dissipates faster in soils with lower organic matter content, suggesting that in some cases, the increased bioavailability in low-SOM soils outweighs the effect of lower microbial activity tandfonline.comnih.gov. Conversely, adding organic matter like peat to some calcareous soils has been observed to increase the persistence of dichlorprop, while decreasing it in others, highlighting the complexity of these interactions researchgate.net.

Temperature: Temperature directly influences microbial metabolic rates and enzyme kinetics. Generally, an increase in temperature, within an optimal range for microbial activity, leads to a faster degradation rate for pesticides. This is because higher temperatures accelerate the decomposition of organic matter, the production of microbial enzymes, and the chemical reactions involved in the breakdown process.

Leaching Potential and Subsurface Transport to Groundwater

Dichlorprop and its salt formulations exhibit properties that suggest a potential for movement from soil surfaces into groundwater. The high water solubility of the diethanolamine (B148213) salt facilitates its transport through the soil profile. ontosight.ai The parent acid, dichlorprop, is considered to have a marginal to moderate potential for leaching into groundwater. epa.govwho.int

Several factors influence this potential. Dichlorprop does not adsorb strongly to soil particles, making it more likely to be mobile in both terrestrial and aquatic environments. epa.gov Its mobility has been observed in various soil types, including sandy loam, silt loams, and silty clay loams. greenpeace.to Because it is water-soluble and subject to limited retardation by sorption, dichlorprop can be transported relatively quickly in soil pore water and groundwater. service.gov.uk The detection of dichlorprop in groundwater samples in various studies underscores its potential for subsurface transport. service.gov.ukdetsi.qld.gov.au

| Parameter | Value/Observation | Significance |

| Water Solubility (Diethanolamine Salt) | 740 g acid equivalent/L at 20 °C nih.gov | High solubility increases the potential for the compound to be carried by water through the soil profile. |

| Soil Adsorption | Does not adsorb strongly to soils epa.gov | Low adsorption means less retention in the soil and higher mobility towards groundwater. |

| Mobility in Soil | Mobile in sandy loam, silt loams, and silty clay loams greenpeace.to | Demonstrates potential for leaching across different soil textures. |

| Detection in Groundwater | Detected in groundwater at contaminated sites service.gov.uk and agricultural areas detsi.qld.gov.au | Confirms that leaching and subsurface transport to groundwater occur in real-world conditions. |

Photodegradation on Soil Surfaces

Photodegradation, or the breakdown of a compound by light, is a relevant dissipation pathway for dichlorprop on soil surfaces. pjoes.comresearchgate.net This process is, however, limited to the very top layer of the soil where sunlight can penetrate, typically to a maximum depth of 1 mm. pjoes.com The rate of photodegradation can be influenced by soil conditions. Studies have shown that the half-life for the photodegradation of dichlorprop on dry soil surfaces ranges from 10 to 19 days. nih.gov When the soil is moist, the degradation process can be slower, with half-lives increasing to a range of 22 to 59 days. nih.gov

| Soil Condition | Photodegradation Half-Life | Reference |

| Dry Soil | 10 - 19 days | nih.gov |

| Moist Soil | 22 - 59 days | nih.gov |

Aquatic Environmental Dynamics

Once dichlorprop diethanolamine salt enters aquatic systems, it dissociates, and the resulting dichlorprop anion is subject to several transport and degradation processes.

Adsorption to Suspended Sediments and Particulates in Water Bodies

In aquatic environments, dichlorprop shows a limited tendency to attach to suspended solids and sediments. nih.gov This behavior is predicted by its soil organic carbon-water partitioning coefficient (Koc), which has values in the range of 34-129. nih.gov Based on classification schemes, these Koc values indicate that while some adsorption is expected, a significant portion of the compound will likely remain dissolved in the water column. nih.gov

Hydrolysis Stability of this compound in Aqueous Solutions

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not considered a significant environmental fate process for dichlorprop. nih.gov The dichlorprop molecule lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5, 7, and 9). nih.govepa.gov While the diethanolamine salt itself dissociates in water, the dichlorprop anion that is formed is stable against further abiotic hydrolysis. epa.gov

Aqueous Photodegradation Pathways and Identification of Photoproducts

Photodegradation in water is a primary route of dissipation for dichlorprop. epa.gov When exposed to sunlight in aqueous environments, dichlorprop degrades rapidly, with a reported half-life of approximately 4 days. epa.gov The rate of this breakdown can vary depending on the specific water body. For instance, studies on several European rivers and lakes showed aqueous photodegradation half-lives ranging from approximately 7 hours to 5 days. nih.gov The degradation of dichlorprop through photolysis leads to the formation of several breakdown products, known as photoproducts. The primary identified photoproducts include 2,4-dichlorophenol and, to a lesser extent, 2-chlorophenol. nih.govepa.gov

| Photoproduct | Percentage of Formation (approx.) | Reference |

| 2,4-dichlorophenol | 19% | nih.gov |

| 2-chlorophenol | 6% | nih.gov |

| 2,4-dichloroanisole | Identified as a degradate | epa.gov |

| Carbon dioxide | Identified as a degradate | epa.gov |

Biodegradation in Aquatic Systems (Aerobic and Anaerobic)

Microbial activity plays a crucial role in the degradation of dichlorprop in aquatic environments.

Aerobic Conditions : In the presence of oxygen (aerobic conditions), dichlorprop is considered to be non-persistent to moderately persistent. epa.gov Several studies have reported the degradation of dichlorprop within 5 months in aerobic aquatic systems. nih.govnpdc.govt.nz The aerobic aquatic metabolism half-life is approximately 14 days. epa.gov

Anaerobic Conditions : Under conditions lacking oxygen (anaerobic conditions), the degradation of dichlorprop is significantly slower. It can be persistent in anaerobic aquatic environments, with a reported half-life of 159 days. epa.gov In one study, 89% of the parent compound remained undegraded after 374 days under anaerobic aquatic conditions. greenpeace.to

| Aquatic Condition | Persistence/Half-Life | Reference |

| Aerobic | Non-persistent to moderately persistent (t½ = 14 days) | epa.gov |

| Anaerobic | Persistent (t½ = 159 days) | epa.gov |

Bioconcentration and Bioaccumulation Potential in Aquatic Organisms

The potential for Dichlorprop and its salts to accumulate in the tissues of aquatic organisms is a critical aspect of its environmental risk profile. Bioconcentration is the process where a chemical's concentration in an organism exceeds that in the surrounding water. This potential is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in the organism to the concentration in the water at a steady state.

For the chemically related herbicide 2,4-D, studies have also concluded that significant bioaccumulation in aquatic organisms is not expected. cdc.gov The tendency of a substance to bioaccumulate is a key consideration in its regulation, and for this compound, this remains a subject of regulatory attention. ontosight.ai

Table 1: Reported Bioconcentration Factors (BCF) for Dichlorprop

| BCF Value | Basis | Source |

|---|---|---|

| 3 | Estimated from log Kow | nih.gov |

| 5.41 | Experimental Average | epa.gov |

| 6 | Not Specified | lilab-ecust.cn |

| 9.4 - 264 | Measured in different fish species | npdc.govt.nz |

Atmospheric Transport and Volatilization from Environmental Compartments

The movement of dichlorprop from soil and water into the atmosphere is another important pathway influencing its environmental distribution. Volatilization, the process of a substance evaporating into the air, can occur from spray droplets during application or more slowly from soil and plant surfaces afterward. nih.gov Incidents involving the volatilization of 2,4-DP have been reported, leading to damage in non-target plants, which confirms its potential to move into the atmosphere. epa.gov

The diethanolamine salt form of dichlorprop is characterized by its high water solubility, which is 740 grams of acid equivalent per liter at 20°C. nih.gov This property is intended to make it suitable for aqueous spray solutions. ontosight.ai While specific volatility studies on the diethanolamine salt are not widely available, the behavior of similar phenoxy herbicides provides insight. apvma.gov.au Studies on 2,4-D and MCPA show that these compounds can enter the atmosphere through both rapid volatilization from spray drift and slower, post-application volatilization from surfaces. nih.gov Once in the atmosphere, the persistence of dichlorprop is influenced by chemical reactions, such as with hydroxyl radicals. epa.gov

Table 2: Physical Properties of Dichlorprop Relevant to Environmental Fate

| Property | Value | Significance | Source |

|---|---|---|---|

| Water Solubility (Diethanolamine Salt) | 740 g acid equivalent/L at 20°C | High solubility affects partitioning between water, soil, and air. | nih.gov |

| Atmospheric Hydroxylation Rate | 1.17e-11 cm³/molecule*sec | Indicates the rate of degradation in the atmosphere. | epa.gov |

Plant Metabolism of Dichlorprop and its Conjugates

Dichlorprop is a systemic herbicide, meaning it is absorbed by the plant and transported throughout its tissues, primarily from the leaves to the roots. herts.ac.uk Its herbicidal action relies on its metabolism within the plant. When applied in an ester form, such as Dichlorprop-P-2-ethylhexyl, it is rapidly hydrolyzed by the plant's enzymes into its active acidic form, Dichlorprop (DCP). nih.govresearchgate.net

The metabolic fate of dichlorprop varies significantly between different plant species. In a study involving poplar trees, the ester form (DCPE) was not detected in the tissues; instead, it was rapidly converted to DCP, which was then distributed systemically throughout the plant. nih.govnih.gov A similar outcome was observed in orange trees. nih.gov

In contrast, wheat exhibits a more complex metabolic process. A significant portion of dichlorprop-P metabolites in wheat were identified as glycosides, indicating that conjugation with sugar molecules is a primary detoxification and storage mechanism. nih.gov Another notable metabolic pathway in wheat is methylation, which results in the formation of dichlorprop-P methyl ester. nih.gov The dissipation of dichlorprop-P in wheat plants is relatively fast, with studies reporting a half-life of 1.9 to 2.5 days under field conditions. mdpi.com This rapid metabolism is a key factor in the selectivity of the herbicide.

Table 3: Plant Metabolism of Dichlorprop

| Plant Species | Key Metabolic Processes | Detected Metabolites | Source |

|---|---|---|---|

| Poplar (Populus × canadensis) | Rapid hydrolysis of ester form to the active acid. | Dichlorprop (DCP) | nih.govnih.gov |

| Orange | Hydrolysis of ester to acid form. | Dichlorprop (DCP) | nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Dichlorprop |

| This compound |

| Dichlorprop-P |

| Dichlorprop-P-2-ethylhexyl (DCPE) |

| Dichlorprop-P methyl ester |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) |

| 2,4-D isopropyl ester |

| MCPA (2-methyl-4-chlorophenoxyacetic acid) |

| Diethanolamine |

Analytical Chemistry Methodologies for Dichlorprop Diethanolamine Salt and Its Metabolites

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate dichlorprop (B359615) and its metabolites from complex matrices such as water, soil, and biological tissues. The choice of extraction technique depends on the specific characteristics of the sample matrix and the target analytes.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Water and Soil

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are primary methods for the extraction and preconcentration of dichlorprop from water and soil samples. acs.orgmdpi.comnih.govpjoes.com

Solid Phase Extraction (SPE) is a widely used technique for its efficiency, reduced solvent consumption, and high recovery rates. nih.gov For soil samples, a common procedure involves extracting the soil with a mixture of acetic acid, methanol (B129727), and water, followed by a basic buffer solution. epa.gov The resulting aqueous solution is then passed through a C18 SPE column. epa.gov The metabolites of dichlorprop can be eluted from the column with an acetone/hexane mixture, while dichlorprop itself is eluted with a methanol/acetone mixture. epa.gov For water samples, SPE with a high-capacity cross-linked polystyrene-based polymer has proven effective for preconcentration. acs.orgnih.gov Recoveries of over 90% have been achieved using a 500 mg sorbent with 2 mL of methanol containing 5% NH3 as the elution solvent. acs.org

Liquid-Liquid Extraction (LLE) is a conventional and versatile method for isolating compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and water. phenomenex.com For the analysis of dichlorprop in soil, LLE has been compared with other methods and has shown to be effective, though it can be more time-consuming and use larger volumes of organic solvents. pjoes.comunl.pt In some cases, LLE is used as a subsequent step after an initial extraction with a solvent like acetonitrile/water/acetic acid. mdpi.com The choice of solvent is a critical parameter in LLE. unl.pt

Table 1: Comparison of SPE and LLE for Dichlorprop Analysis in Water and Soil

| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. phenomenex.com |

| Advantages | High recovery, reduced solvent use, disposable equipment. nih.gov | Simplicity, versatility for various compounds. phenomenex.com |

| Disadvantages | Can be affected by matrix interferences. | Higher solvent consumption, potential for emulsion formation. nih.govphenomenex.com |

| Typical Solvents/Sorbents | C18, polystyrene-based polymers. acs.orgnih.govepa.gov | Acetone-hexane, dichloromethane. mdpi.comoup.com |

| Reported Recoveries | >90% in water and soil. acs.orgepa.gov | 70.6-120% in soil. pjoes.com |

Matrix Dispersion and QuEChERS Methods for Plant and Biological Tissues

For more complex matrices like plant and biological tissues, methods that can effectively handle interferences are necessary.

Matrix Solid Phase Dispersion (MSPD) has been shown to be an effective technique for the extraction of numerous pesticide residues from soil, with average recoveries ranging from 72.4% to 120%. pjoes.com This technique combines extraction and cleanup into a single step, reducing analysis time and cost. pjoes.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for multiresidue pesticide analysis in a variety of food and biological samples. nih.govmdpi.comsigmaaldrich.com This method involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (d-SPE). mdpi.comsigmaaldrich.com For the analysis of dichlorprop in wheat, a modified QuEChERS method has been developed and validated, showing average recoveries between 72.9% and 108.7%. nih.gov The selection of extraction solvents and cleanup sorbents is critical and depends on the specific analytes and matrix. nih.govquechers.eu For instance, in the analysis of dichlorprop and other acidic pesticides, modifications to the standard QuEChERS protocol, such as using formic acid in the extraction solvent, have been successfully implemented. eurl-pesticides.eu For fatty biological tissues, a modified QuEChERS approach has been validated for the analysis of organochlorine pesticides, achieving mean recoveries between 69% and 102%. nih.gov

High-Resolution Chromatographic Separation Techniques

Following extraction and cleanup, high-resolution chromatographic techniques are employed to separate dichlorprop and its metabolites from other co-extracted compounds before detection.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and High-Resolution QTOFMS

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of dichlorprop, which is an acidic herbicide, a derivatization step is often required to convert it into a more volatile form, typically a methyl ester. nih.gov

GC-MS is a widely used method for the determination of dichlorprop residues. epa.govoup.comnih.govnih.gov It offers high selectivity and sensitivity. oup.com For soil analysis, after extraction and derivatization with pentafluorobenzyl bromide, GC-MS with selected-ion monitoring can achieve detection limits as low as 0.1 ppb. oup.com The use of capillary columns, such as an HP-5 MS, provides good baseline resolution for the compounds of interest. epa.gov

GC-High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS) offers even greater mass accuracy and resolution, which is advantageous for the identification and confirmation of analytes in complex matrices. nih.govca.gov This technique can provide exact mass measurements, which aids in the unambiguous identification of target compounds. nih.gov Soft ionization techniques, such as those using a microplasma photoionization (MPPI) source, can enhance the molecular ion and reduce fragmentation, further improving selectivity. nih.gov Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) has been successfully used for the analysis of organochlorine pesticides in fatty biological tissues after a modified QuEChERS extraction. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV, Diode Array (DAD), and Tandem Mass Spectrometry (MS/MS) Detection

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like dichlorprop without the need for derivatization. nih.govtandfonline.comepa.govresearchgate.net

HPLC with UV or Diode Array Detection (DAD) provides a direct method for the determination of dichlorprop in aqueous solutions. tandfonline.comresearchgate.net A reverse-phase HPLC method with DAD has been developed for the direct determination of dichlorprop in aqueous soil solutions, with detection limits in the ng L-1 range. tandfonline.comresearchgate.net

HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique for the analysis of dichlorprop and its metabolites. nih.govmdpi.comresearchgate.netdiva-portal.org This method has become increasingly popular for multiresidue analysis due to its excellent separation capabilities and high specificity. nih.gov For the analysis of dichlorprop in wheat, an HPLC-MS/MS method using a C18 column and operating in negative multiple-reaction monitoring (MRM) mode has been successfully employed. nih.gov The limits of quantification (LOQs) for this method were in the range of 2.5–12 μg/kg. nih.govmdpi.com The development of multiresidue methods using LC-MS/MS allows for the simultaneous analysis of various acidic pesticides in complex matrices like cereals. diva-portal.org

Table 2: Chromatographic Techniques for Dichlorprop Analysis

| Technique | Detector | Derivatization Required | Key Advantages |

|---|---|---|---|

| GC-MS | Mass Spectrometry | Yes (typically) nih.gov | High selectivity and sensitivity. oup.com |

| GC-QTOFMS | Quadrupole Time-of-Flight MS | Yes (typically) | High mass accuracy and resolution. nih.gov |

| HPLC-UV/DAD | UV/Diode Array | No | Direct determination, suitable for aqueous samples. tandfonline.comresearchgate.net |

| HPLC-MS/MS | Tandem Mass Spectrometry | No | High sensitivity and specificity, suitable for multiresidue analysis. nih.govmdpi.com |

Ion Chromatography for Direct Detection of Salt Forms

Ion Chromatography (IC) is a powerful technique for the separation and determination of ionic species. While less common for the parent dichlorprop acid, it holds potential for the direct analysis of the dichlorprop diethanolamine (B148213) salt itself. IC can be used for the determination of amines, such as diethanolamine, in various matrices. lcms.cz By using specific columns, like the IonPac CS11, and an isocratic methanesulfonic acid eluent, good separation of different amines can be achieved. lcms.cz This suggests that IC could be a viable method for directly detecting the diethanolamine cation of the salt, providing a complementary analytical approach. The use of IC with conductivity detection is a well-established method for analyzing a wide range of ions in environmental waters. thermofisher.com There are commercially available diethanolamine solutions specifically for use as standards in ion chromatography. fishersci.pt

Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation of Degradates

The identification of dichlorprop's degradation products is crucial for understanding its environmental fate. Spectroscopic and mass spectrometric techniques are indispensable tools for this purpose.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are powerful methods for identifying and quantifying dichlorprop and its metabolites. canada.canih.govresearchgate.net In GC-MS analysis, derivatization is often necessary to make the polar and nonvolatile dichlorprop acid and its metabolites suitable for chromatographic separation. who.int For instance, methylation with BF3/methanol can be employed. epa.govepa.gov LC-MS/MS offers the advantage of analyzing these compounds without prior derivatization. acs.org

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for confirming the elemental composition of unknown degradates. ethz.chnih.gov Fragmentation patterns observed in MS/MS spectra offer detailed structural information, aiding in the definitive identification of metabolites. nih.gov For example, under anaerobic conditions, 2,4-dichlorophenol (B122985) has been identified as a primary metabolite of dichlorprop. nih.gov Other identified metabolites in various environmental matrices include 2,4-dichloroanisole. epa.gov

Table 1: Key Mass Spectrometric Techniques for Dichlorprop Degradate Analysis

| Technique | Application | Key Advantages |

| GC-MS | Analysis of volatile and semi-volatile degradates after derivatization. | Well-established, extensive libraries for compound identification. |

| LC-MS/MS | Analysis of polar and non-polar degradates without derivatization. acs.org | High sensitivity, high selectivity, suitable for a wide range of compounds. mdpi.com |

| HRMS | Accurate mass measurement for elemental composition determination. ethz.chnih.gov | High confidence in identification of unknown compounds. |

Method Validation and Quality Assurance Protocols in Environmental Monitoring

To ensure the reliability and accuracy of environmental monitoring data for dichlorprop and its metabolites, stringent method validation and quality assurance (QA) protocols are essential. ca.govwho.intfao.org These protocols are designed to demonstrate that an analytical method is suitable for its intended purpose.

Key aspects of method validation include the assessment of:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. mdpi.comeconference.io

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies using fortified or spiked samples. epa.goveurl-pesticides.eu

Precision: The degree of agreement among a series of measurements, expressed as relative standard deviation (RSD). eurl-pesticides.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. canada.camdpi.com

Quality assurance protocols involve the routine implementation of quality control (QC) measures to ensure the ongoing validity of the analytical results. This includes the analysis of procedural blanks, fortified samples, and certified reference materials. fao.orgeurl-pesticides.euusgs.gov Participation in proficiency testing programs is also a critical component of a robust QA program. econference.io

Table 2: Typical Method Validation Parameters for Dichlorprop Analysis

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | > 0.99 mdpi.com |

| Accuracy (Recovery) | 70-120% mdpi.com |

| Precision (RSD) | < 20% |

| LOD | Analyte- and matrix-dependent, often in the ng/L to µg/L range. canada.camdpi.com |

| LOQ | Typically 2-3 times the LOD. mdpi.com |

Application of Isotope Labeling in Fate and Metabolism Studies

Isotope labeling is a powerful technique used to trace the environmental fate and metabolic pathways of dichlorprop. izotop.hu By introducing a stable or radioactive isotope, such as ¹³C or ¹⁴C, into the dichlorprop molecule, researchers can follow its transformation and movement through different environmental compartments. nih.govepa.gov

In metabolism studies, isotope-labeled dichlorprop is administered to organisms or incubated with environmental samples like soil or water. nih.gov Subsequent analysis of the samples allows for the identification and quantification of the parent compound and its metabolites, even at very low concentrations. acs.org DNA-based stable isotope probing (DNA-SIP) has been used to identify the specific microorganisms responsible for the degradation of dichlorprop in the environment. nih.govnih.gov This technique involves supplying a ¹³C-labeled substrate to a microbial community and then identifying the organisms that have incorporated the ¹³C into their DNA. nih.gov

The use of isotopically labeled internal standards is also a common practice in quantitative analytical methods. ethz.ch These standards, which are chemically identical to the analyte but have a different mass, are added to the sample at a known concentration before analysis. They help to correct for any losses that may occur during sample preparation and analysis, thereby improving the accuracy and precision of the results. econference.io

Table 3: Common Isotopes Used in Dichlorprop Studies

| Isotope | Type | Application |

| ¹⁴C | Radioactive | Fate and metabolism studies, providing high sensitivity for tracing. izotop.huepa.gov |

| ¹³C | Stable | DNA-Stable Isotope Probing (DNA-SIP) to identify degrading microorganisms, use as internal standards in quantitative analysis. izotop.hunih.gov |

| ²H (Deuterium) | Stable | Mechanistic studies of degradation pathways. nih.gov |

| ³H (Tritium) | Radioactive | Used in pharmaceutical drug discovery and can be applied to pesticide metabolism studies. izotop.hu |

Advanced Research into Dichlorprop Diethanolamine Salt Interactions and Applications

Molecular and Genetic Basis of Herbicide Resistance in Target Weed Species

The emergence of weed biotypes resistant to auxinic herbicides, including those in the phenoxycarboxylic acid group like dichlorprop (B359615), poses a significant challenge to sustainable agriculture. Understanding the molecular and genetic underpinnings of this resistance is crucial for developing effective weed management strategies. Resistance mechanisms are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). croplife.org.aufrontiersin.org

Mechanisms of Resistance Development to Auxinic Herbicides

The development of resistance to auxinic herbicides in various weed species is a complex process involving genetic mutations that alter the herbicide's effectiveness.

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. croplife.org.aubiorxiv.org These mechanisms are more complex and can include:

Reduced Herbicide Absorption and Translocation: Some resistant plants may exhibit reduced uptake of the herbicide through their leaves or altered translocation patterns, preventing the chemical from moving to its site of action within the plant. bioone.orgbiorxiv.org

Enhanced Herbicide Metabolism: This is a common NTSR mechanism where resistant plants can more rapidly detoxify the herbicide into non-toxic metabolites. biorxiv.orgcambridge.org This process is often mediated by enzyme superfamilies such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyl transferases (GTs). nih.gov

Sequestration: The herbicide can be moved into cellular compartments like the vacuole, where it cannot interact with its target site. bioone.org

Table 1: Mechanisms of Auxinic Herbicide Resistance

| Resistance Mechanism | Description | Key Genes/Proteins Involved |

|---|---|---|

| Target-Site Resistance (TSR) | Alteration of the herbicide's molecular target, reducing binding affinity. croplife.org.au | Auxin Binding Protein 1 (ABP1), TIR1/AFB F-box proteins scielo.br |

| Non-Target-Site Resistance (NTSR) | Mechanisms that reduce the amount of active herbicide reaching the target site. croplife.org.aubiorxiv.org | Cytochrome P450s, Glutathione S-transferases (GSTs), Glucosyl transferases (GTs) nih.gov |

| Sub-mechanism: Reduced Uptake/Translocation | Decreased absorption or movement of the herbicide within the plant. bioone.org | Transport proteins bioone.org |

| Sub-mechanism: Enhanced Metabolism | Increased rate of detoxification of the herbicide into non-phytotoxic compounds. cambridge.org | P450s, GSTs, GTs nih.gov |

| Sub-mechanism: Sequestration | Compartmentalization of the herbicide away from its target site, often in the vacuole. bioone.org | ABC transporters nih.gov |

Gene Expression Profiling and Metabolic Pathways in Resistant Biotypes

Advanced molecular techniques, such as transcriptomics (RNA-Seq) and metabolomics, have become instrumental in identifying the specific genes and metabolic pathways involved in herbicide resistance. nih.govfrontiersin.org By comparing gene expression between resistant and susceptible weed biotypes, researchers can pinpoint genes that are overexpressed in resistant individuals, particularly after herbicide application. researchgate.netplos.org

Studies on various weed species have revealed that resistance is often associated with the upregulation of genes encoding detoxification enzymes. nih.gov For example, the overexpression of certain cytochrome P450 genes has been linked to metabolic resistance in multiple weed species, enabling them to break down a range of herbicides, sometimes even before the crop plant can. frontiersin.org This enhanced metabolism can lead to cross-resistance, where a weed biotype becomes resistant to herbicides from different chemical classes with different modes of action. nih.gov

Metabolomic analyses complement gene expression studies by identifying the specific metabolic products of herbicide detoxification, providing a more complete picture of the resistance mechanism. nih.gov These studies can reveal alterations in key metabolic pathways, such as amino acid metabolism, carbohydrate metabolism, and the production of secondary metabolites involved in stress responses and detoxification. nih.govfrontiersin.org For instance, an increase in the production of compounds related to oxidative stress scavenging has been observed in resistant plants, as the metabolic breakdown of herbicides can produce reactive oxygen species (ROS). nih.gov

Table 2: Key Gene Families and Pathways in Herbicide Metabolism

| Gene/Pathway | Function in Resistance | Analytical Method for Study |

|---|---|---|

| Cytochrome P450s (CYPs) | Catalyze the detoxification of herbicides through oxidation. nih.gov | Transcriptomics (RNA-Seq), Gene Expression Analysis frontiersin.org |

| Glutathione S-transferases (GSTs) | Conjugate glutathione to herbicides, making them less toxic and more easily sequestered. nih.gov | Transcriptomics, Metabolomics nih.gov |

| Glucosyl transferases (GTs) | Transfer glucose molecules to herbicides, increasing their water solubility and facilitating detoxification. nih.gov | Transcriptomics, Metabolomics nih.gov |

| ABC Transporters | Involved in the transport and sequestration of herbicide metabolites into vacuoles. nih.gov | Gene Expression Profiling researchgate.net |

| Amino Acid Metabolism | Alterations can indicate stress responses and the synthesis of defense compounds. nih.gov | Metabolomics frontiersin.org |

| Carbohydrate Metabolism | Changes can reflect altered energy allocation in response to herbicide stress. frontiersin.org | Metabolomics frontiersin.org |

Investigating Dichlorprop-P (B76475) as a Plant Growth Regulator in Non-Herbicidal Applications

Beyond its primary use as a herbicide for controlling broadleaf weeds, the R-isomer of dichlorprop, known as dichlorprop-P, also functions as a plant growth regulator. herts.ac.ukherts.ac.uk This application leverages its auxinic properties at sub-lethal concentrations to elicit specific developmental responses in plants. wikipedia.org

One of the notable non-herbicidal uses of dichlorprop-P is in citrus cultivation, where it is applied to increase fruit size. herts.ac.uknhmrc.gov.aueuropa.eu By mimicking the action of natural plant auxins, dichlorprop-P can influence cell division and enlargement, processes that are fundamental to fruit growth. wikipedia.org The application of dichlorprop-P as a plant growth regulator requires careful management to achieve the desired effect without causing the phytotoxic damage associated with its herbicidal use. The variant dichlorprop-P-2-ethylhexyl is specifically mentioned for its use as a plant growth regulator on citrus. europa.eu

Cross-Disciplinary Research Integrating Environmental Science, Agronomy, and Molecular Biology

Addressing the multifaceted challenges associated with dichlorprop diethanolamine (B148213) salt, from its efficacy in the field to its environmental impact and the evolution of resistance, necessitates a cross-disciplinary research approach. The integration of environmental science, agronomy, and molecular biology provides a holistic framework for understanding and managing this chemical. researchgate.netresearchgate.net

Environmental Science focuses on the fate and transport of dichlorprop in the environment. This includes studying its persistence in soil and water, its potential for leaching into groundwater, and its biodegradation by soil microorganisms. researchgate.netcanada.ca Techniques such as isotope analysis can be used to track the degradation pathways of the compound in the environment. researchgate.net

Agronomy investigates the practical aspects of dichlorprop use in agricultural systems. This involves optimizing application methods for weed control, studying the development of herbicide resistance in weed populations under different farming practices, and exploring integrated weed management strategies that combine chemical control with cultural and mechanical methods to delay resistance. croplife.org.aumdpi.com

Molecular Biology provides the tools to understand the mechanisms of action and resistance at a genetic level. scielo.brcambridge.org As detailed in section 7.1, molecular techniques are crucial for identifying the specific genes and mutations that confer resistance, as well as for elucidating the metabolic pathways involved in herbicide detoxification. frontiersin.orgehime-u.ac.jp

The synergy between these disciplines is evident in several research areas. For example, understanding the molecular basis of resistance (molecular biology) informs the development of resistance management strategies in the field (agronomy). croplife.org.au Similarly, studying the microbial degradation of dichlorprop in soil (environmental science) can be enhanced by molecular techniques that identify the specific microbes and genes responsible for breaking down the herbicide. embl.org This integrated approach is essential for ensuring the long-term sustainability of agricultural practices and protecting environmental health. ehime-u.ac.jpembl.org

Regulatory Science and Global Assessment Frameworks for Dichlorprop and Its Salts

Overview of National and International Regulatory Status and Reviews

The regulation of dichlorprop (B359615) and its various salts, including the diethanolamine (B148213) salt, is handled by national and international bodies responsible for assessing the safety and efficacy of pesticides. Regulatory decisions have evolved, notably with a shift from racemic dichlorprop to the enantiomerically pure active isomer, dichlorprop-P (B76475) (also known as 2,4-DP-P). publications.gc.caepa.govwikipedia.org